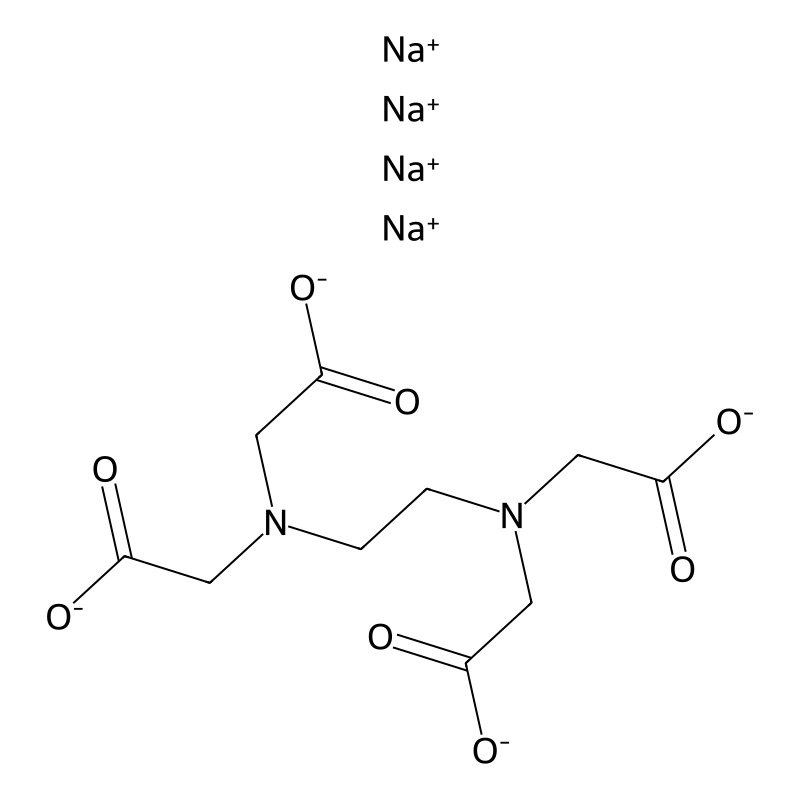

Edetate sodium

((NaOOCCH2)2NCH2)2

C10H12N2Na4O8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

((NaOOCCH2)2NCH2)2

C10H12N2Na4O8

Molecular Weight

InChI

InChI Key

SMILES

solubility

Less soluble in alcohol than the potassium salt

Freely soluble in water

In water, 500 g/L at 20 °C

Solubility in water, g/100ml at 20 °C: 100-110

Canonical SMILES

Edetate sodium, also known as sodium edetate, is a chelating agent derived from ethylenediaminetetraacetic acid. Its chemical formula is , and it exists primarily as a tetrasodium salt. This compound is characterized by its ability to form stable complexes with various metal ions, particularly divalent and trivalent cations such as calcium, magnesium, and lead. Edetate sodium is a white, crystalline powder that is highly soluble in water, making it suitable for various applications in medicine and industry .

The primary reaction involving edetate sodium is its complexation with metal ions. The general reaction can be represented as follows:

Where represents a metal ion (e.g., ). This reaction highlights the ability of edetate sodium to sequester metal ions, effectively removing them from solution. The stability of the resulting complexes varies depending on the metal ion involved .

Edetate sodium exhibits significant biological activity due to its chelating properties. It is primarily used in medical settings for treating heavy metal poisoning, such as lead or mercury toxicity. By binding to these toxic metals, edetate sodium facilitates their excretion from the body through renal clearance. Additionally, it has applications in managing conditions related to hypercalcemia and as a component in certain pharmaceutical formulations .

The synthesis of edetate sodium typically involves several steps:

- Starting Materials: Ethylenediamine and chloroacetic acid are used as the primary reactants.

- Formation of Ethylenediaminetetraacetic Acid: The reaction of these two substances yields ethylenediaminetetraacetic acid.

- Sodium Salt Formation: The resulting acid is then neutralized with sodium hydroxide or sodium carbonate to produce the tetrasodium salt of edetate .

This method allows for large-scale production, with approximately 80,000 tonnes synthesized annually to meet industrial and medical demands.

Edetate sodium has diverse applications across various fields:

- Medical Use: Primarily employed in chelation therapy for heavy metal intoxication.

- Pharmaceutical Manufacturing: Acts as a stabilizer and preservative in drug formulations.

- Food Industry: Used as a food additive to prevent discoloration and spoilage by binding metal ions that catalyze oxidation.

- Laboratory

Research indicates that edetate sodium can interact with various biological systems. Its chelating action may influence the bioavailability of essential minerals when administered concurrently. For instance, it can reduce calcium absorption, which may be detrimental in cases where calcium supplementation is necessary. Furthermore, studies have shown potential hypersensitivity reactions associated with its use, including allergic dermatitis and systemic reactions in sensitive individuals .

Edetate sodium belongs to a class of compounds known as aminopolycarboxylic acids. Here are some similar compounds along with a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid | C10H14N2O8 | Parent compound; forms strong complexes with metals. |

| Disodium Edetate | C10H18N2Na2O10 | More soluble than edetate sodium; used for similar applications but less effective for certain metals. |

| Nitrilotriacetic Acid | C6H9N3O6 | Binds metals but has lower stability compared to edetate sodium; used primarily in analytical chemistry. |

| Calcium Disodium Edetate | C10H12CaN2O8 | Specifically used for calcium-related applications; less effective for other metals compared to edetate sodium. |

Edetate sodium's unique ability to form stable complexes with a wide range of metal ions makes it particularly valuable in both medical and industrial contexts .

Physical Description

White solid; [Hawley] Colorless solid; [ICSC] White, slightly yellow, or cream-colored solid; Hygroscopic; [CHEMINFO]

COLOURLESS CRYSTALLINE POWDER.

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Relative density (water = 1): 0.7

Decomposition

>200 °C

Melting Point

UNII

Related CAS

Therapeutic Uses

/Investigators/ examined the efficacy of tetrasodium EDTA in eradicating biofilms derived from salivary inocula or pure cultures of Candida albicans on discs of polymethyl methacrylate (PMMA) denture base or on toothbrushes that had been used normally for 4-8 weeks. Its efficiency in virus neutralization was also determined. Overnight (16 hr) treatment with 4% (w/v) tetrasodium EDTA solution reduced salivary and C. albicans biofilm viable counts by > or =99%. Biofilm removal was confirmed using confocal laser scanning microscopy. Presence/absence of sucrose during biofilm formation had no effect on killing efficacy. Prolonged treatment of PMMA with tetrasodium EDTA did not influence subsequent formation of C. albicans biofilms or affect surface roughness of the PMMA, but it reduced subsequent biofilm formation from a salivary inoculum. Infectivities of herpes simplex virus and polio virus suspensions were reduced by >99.99% by treatment for 1 and 2 hr, respectively. Tetrasodium EDTA solution efficiently disinfected toothbrushes and PMMA discs, with the detachment of biofilms, and rapidly neutralized both nonenveloped and enveloped viruses. Dentures and toothbrushes become contaminated by bacterial biofilms and by viruses. There is a need for disinfection methods that are rapidly effective, cost-effective, nontoxic and easily implemented. These studies indicate that tetrasodium EDTA solution has disinfection applications in the oral care field.

Central venous catheter (CVC)-related bloodstream infections (BSIs) are known to increase rates of morbidity and mortality in both inpatients and outpatients, including hematology-oncology patients and those undergoing hemodialysis or home infusion therapy. Biofilm-associated organisms on the lumens of these catheters have reduced susceptibility to antimicrobial chemotherapy. This study tested the efficacy of tetrasodium EDTA as a catheter lock solution on biofilms of several clinically relevant microorganisms. Biofilms of Staphylococcus epidermidis, methicillin-resistant S. aureus, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Candida albicans were grown to levels of approximately 1 x 10+5 colony-forming units (CFU) cm(-1) on CVC segments in a model system, then subjected to the tetrasodium EDTA lock treatment. Comparisons of biofilms before and after exposure to the 40-mg mL(-1) tetrasodium EDTA lock for 21 hours showed that the biofilm viable cell counts of all organisms tested were significantly reduced (P < 0.05) after exposure to the treatment. Antimicrobial lock treatment using 40 mg mL(-1) of tetrasodium EDTA for at least 21 hours could significantly reduce or potentially eradicate CVC-associated biofilms of clinically relevant microorganisms.

Exptl use: trilon b had significant therapeutic effect when injected iv at 50 mg/kg into rabbits and 150-175 mg/kg ip into mice poisoned with lithium chloride.

...Tetrasodium edta is effective for treating lime burns of cornea and /as chelating agent/ for treating hypercalcemia patients by removing blood calcium.

Impurities

Associated Chemicals

Wikipedia

Use Classification

Cosmetics -> Chelating

Methods of Manufacturing

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

Fabricated Metal Product Manufacturing

Not Known or Reasonably Ascertainable

Adhesive Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Rubber Product Manufacturing

Electrical Equipment, Appliance, and Component Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Machinery Manufacturing

Miscellaneous Manufacturing

Computer and Electronic Product Manufacturing

Paper Manufacturing

Synthetic Rubber Manufacturing

Transportation Equipment Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Synthetic Dye and Pigment Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:4): ACTIVE

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:?): ACTIVE

A number of salts of EDTA are available with uses identical or similar to the acid. The USP salts are called edetates (calcium disodium, disodium edetates); others are usually abbreviated to EDTA (tetrasodium, trisodium EDTA). Other salts, known chiefly under trademark names, are the sodium ferric, dihydrogen ferrous and a range of disodium salts with magnesium, divalent cobalt, manganese, copper, zinc, and nickel.

Historical data (data submitted to the FDA in 1984) indicated that EDTA and Tetrasodium EDTA were used typically at concentrations up to 1%, but one formulation each contained concentrations of 25%.

It has been estimated that daily human consumption of EDTA salts are 1.5 x 10-4 for Tetrasodium EDTA.

Odor and taste evaluations indicated that 1% dip of tetrasodium EDTA increased shelf-life of fish from 5-9 to 10 days and significantly decreased development of trimethylamine and volatile, basic nitrogen compounds.

For more General Manufacturing Information (Complete) data for TETRASODIUM EDTA (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

Cortisol reduced degree of vascular damage to adrenalectomized rat irrigated with Na4-EDTA salt if administered within 1-6 hr prior to EDTA, no protection if delayed until 15 min prior to EDTA.